dimethyl 2-[6-ethoxy-1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-[6-ethoxy-1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, methoxy, and thioxo groups
Preparation Methods
The synthesis of dimethyl 2-[6-ethoxy-1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Dimethyl 2-[6-ethoxy-1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its thioxo group can interact with thiol groups in proteins, potentially inhibiting their function. The compound’s ability to undergo redox reactions also allows it to participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dithiole-containing molecules. Compared to these compounds, dimethyl 2-[6-ethoxy-1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- Quinoline derivatives with different substituents.
- Dithiole-containing molecules with varying side chains .
Properties
IUPAC Name |
dimethyl 2-[6-ethoxy-1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO7S3/c1-7-38-19-13-14-21-20(16-19)23(29-40-24(27(33)36-5)25(41-29)28(34)37-6)26(39)30(2,3)31(21)22(32)15-10-17-8-11-18(35-4)12-9-17/h8-16H,7H2,1-6H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJALSARBBKGMKR-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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